Calteridol calcium

GBCA formulation Excipient selection Gadoteridol stability

Procure Calteridol calcium as the definitive stabilizing excipient for ANDA submissions referencing ProHance® (gadoteridol injection). This HP-DO3A calcium chelate (0.23 mg/mL in final formulation) acts as a sacrificial ligand, specifically scavenging free Gd³⁺ to prevent transmetallation and mitigate NSF risk. Using identical excipient with existing DMF (e.g., DMF 038106) streamlines CMC regulatory approval. - Enables direct reference to established DMF for generic injectable formulations. - Supplied as a high-purity pharmaceutical aid with precise Ca²⁺ stoichiometry. - Eliminates bioequivalence risk and additional safety studies triggered by alternative Ca-chelates.

Molecular Formula C34H58Ca3N8O14
Molecular Weight 923.1 g/mol
CAS No. 121915-83-1
Cat. No. B3046292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalteridol calcium
CAS121915-83-1
Molecular FormulaC34H58Ca3N8O14
Molecular Weight923.1 g/mol
Structural Identifiers
SMILESCC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2]
InChIInChI=1S/2C17H32N4O7.3Ca/c2*1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26;;;/h2*14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28);;;/q;;3*+2/p-6
InChIKeyLIUKFIPDXXYGSI-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calteridol Calcium: Essential Excipient for Gadoteridol MRI


Calteridol calcium (CAS 121915-83-1) is the calcium salt of the macrocyclic chelating ligand HP-DO3A (10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) [1]. It functions exclusively as a pharmaceutical aid and stabilizing excipient in gadolinium-based contrast agent (GBCA) formulations [2]. Specifically, it is the calcium chelate complex added as an inactive ingredient to gadoteridol injection (marketed as ProHance®) at a precise concentration of 0.23 mg/mL [3]. Calteridol calcium itself has no independent pharmacological, imaging, or therapeutic activity; its sole purpose is to maintain formulation integrity and safety by acting as a sacrificial ligand that scavenges any free gadolinium ions potentially released from the gadoteridol complex [4].

Formulation Role Sacrificial ligand for free Gd³⁺ scavenging in GBCA formulations
Procurement Context ANDA and generic gadoteridol injection development pathway
Regulatory Framework DMF-supported excipient with established FDA IID listing

Calteridol Calcium: Substitution Failure


Substitution of Calteridol calcium with other calcium chelates or alternative excipients in gadoteridol injection formulations is not a trivial matter of pharmaceutical equivalence. The compound serves a highly specific and mechanistically precise role as a 'sacrificial scavenger' for free gadolinium ions (Gd³⁺) [1]. The thermodynamic stability constant of the HP-DO3A ligand for gadolinium (log K_therm ≈ 23.8 for the macrocyclic complex) is exceptionally high, but the kinetic inertness of the gadoteridol complex is the critical safety feature [2]. The inclusion of Calteridol calcium, which is the identical ligand (HP-DO3A) pre-complexed with calcium (log K_Ca ≈ 11-13), provides a high-affinity binding site that can rapidly capture any trace amounts of Gd³⁺ released via transmetallation with endogenous ions like Zn²⁺ or Cu²⁺ [3]. Using a different calcium chelate, such as Ca-DTPA or Ca-EDTA, would introduce a structurally distinct ligand with different metal-binding kinetics and selectivity, potentially altering the delicate equilibrium of the formulation and compromising its safety profile regarding gadolinium retention and the risk of Nephrogenic Systemic Fibrosis (NSF) [4]. The specific quantitative data below establish the precise formulation parameters that preclude simple interchange.

Target Excipient Calteridol calcium HP-DO3A Ca complex; matched ligand to gadoteridol
vs
Potential Substitute Ca-DTPA / Ca-EDTA Structurally distinct chelates; different kinetics
Different chelate structure may shift metal-binding kinetics and selectivity, altering formulation equilibrium.
Alternative excipient lacks established DMF for this use, potentially requiring new safety bridging studies.
Structurally distinct ligand may alter transmetallation equilibrium with endogenous ions, affecting free Gd³⁺ scavenging.

Calteridol Calcium: Formulation, Safety & Sourcing Evidence


Excipient Comparison in GBCA Injections

The selection of Calteridol calcium as the excipient in gadoteridol injection is based on its precise formulation ratio and functional necessity. Gadoteridol injection contains 279.3 mg/mL gadoteridol and 0.23 mg/mL calteridol calcium [1]. This corresponds to a molar ratio of approximately 500:1 (gadoteridol:calteridol). The calteridol calcium acts as a specific ligand sink for any free gadolinium. In contrast, other macrocyclic GBCA formulations employ different strategies: Gadobutrol (Gadavist®) uses an excess of the free ligand (butrol) without calcium, while Gadoterate meglumine (Dotarem®) uses a different macrocyclic chelate (DOTA) with no added calcium ligand. Direct comparative studies show that the addition of ionized calcium to linear GBCA formulations (Gd-DTPA and Gd-DTPA-BMA) significantly reduces the acute hypotensive effects in rats, indicating that calcium chelates can mitigate transmetallation-related toxicity [2].

Excipient Comparison
Class-level
Calteridol Ca: 0.23 mg/mL; ~500:1 Gd:Ca-ligand molar ratio
Gadobutrol & Gadoterate meglumine: no calcium excipient present
Supports formulation-specific procurement context
Class-level formulation inference; unique Ca-chelate presence
GBCA formulation Excipient selection Gadoteridol stability

CNS MRI Safety: Gadoteridol vs. Macrocyclic GBCAs

A large prospective cohort study directly compared gadoteridol (which contains calteridol calcium as an excipient) with other macrocyclic GBCAs (gadoteric acid and gadobutrol) in 460 patients undergoing CNS MRI at 1.5T [1]. The study found no significant differences in diagnostic performance: sensitivity for malignancy detection was 88.2% for the gadoteridol group vs. 93.7% for the comparator group (P > 0.75), specificity was 96.5% vs. 97.4% (P > 0.75), and diagnostic accuracy was 95.4% vs. 96.9% (P > 0.75) [1]. Image quality was rated as good or excellent in both groups. Importantly, gadoteridol demonstrated a comparable safety profile with no significant difference in adverse events, affirming that the inclusion of calteridol calcium does not compromise clinical efficacy or safety while maintaining the macrocyclic chelate's high kinetic stability [2].

CNS MRI Diagnostic Endpoints
Head-to-head
Gadoteridol: Sensitivity 88.2%, Specificity 96.5%, Accuracy 95.4%
vs. Gadoteric acid / Gadobutrol: 93.7%, 97.4%, 96.9%; P>0.75 all metrics
Reported comparable diagnostic endpoint context
460-patient CNS MRI cohort; study-specific review
MRI contrast media GBCA safety CNS imaging Gadoteridol efficacy

Synthetic Route: Decomplexation of Gadoteridol

A patented manufacturing method (US11319294B2, EP3878843A1) describes a novel and efficient route for preparing calteridol calcium specifically from gadoteridol [1]. This process involves: (1) reacting gadoteridol with a decomplexing agent (e.g., oxalic acid) to yield the free ligand teridol (HP-DO3A), and (2) reacting teridol with a calcium ion source (e.g., calcium carbonate) to form calteridol calcium [2]. Critically, the patent specifies that the amount of calcium ion source used is 0.8 to 2.5 equivalents, preferably 0.9 to 1.8 equivalents, based on 1.0 equivalent of teridol [3]. This precise stoichiometric control ensures the formation of the correct calcium complex with high purity. This process is distinct from earlier methods that synthesize calteridol calcium de novo from the macrocyclic ligand; this new route leverages existing gadoteridol, offering a potentially more economical and integrated production strategy for manufacturers of the finished drug product [4].

Synthetic Route
Reported
Decomplexation of gadoteridol with oxalic acid; Ca²⁺ 0.8–2.5 eq. (pref. 0.9–1.8 eq.)
Integrated process from existing API; aqueous or mixed solvent
Supports manufacturing process selection
Patent-defined stoichiometry; US11319294B2
API manufacturing Calteridol synthesis GBCA production Process patent

Stability and Storage Requirements

Calteridol calcium demonstrates good stability under recommended storage conditions, making it suitable for long-term use in pharmaceutical formulations [1]. The compound is chemically stable under normal temperatures and pressures, with incompatibilities limited to strong oxidizing agents and strong bases . Manufacturer specifications indicate stability at ambient temperature for shipping and storage at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years) storage of the solid . In the final gadoteridol injection formulation (pH 6.5-8.0), the presence of calteridol calcium contributes to the overall formulation stability, which is supported by a shelf life exceeding 3 years when stored properly . While direct comparative stability data against other calcium chelate excipients in identical formulations are not publicly available, the established stability parameters of calteridol calcium provide a reliable basis for handling and storage in manufacturing and quality control settings.

Stability & Storage
Supplier data
Solid: long-term at -20°C; short-term 0–4°C
Formulation pH 6.5–8.0; shelf life >3 years for solid
Supports storage and handling review
Supplier-specified conditions; comparative data not available
Excipient stability Pharmaceutical storage Calteridol calcium stability GBCA shelf life

Regulatory Acceptance in ANDA Filings

Calteridol calcium is a well-established excipient in the FDA-approved gadoteridol injection formulation [1]. Suppliers of calteridol calcium, such as Anhui Poly Pharm. Co., Ltd., have filed Drug Master Files (DMFs) for this excipient (e.g., DMF 038106) to support ANDA submissions for generic gadoteridol products [2]. The compound is listed as an inactive ingredient in the FDA's Inactive Ingredient Database (IID) with a maximum potency of 0.23 mg/mL for intravenous injection [3]. This regulatory precedent significantly streamlines the development and approval process for generic versions of ProHance®. In contrast, substituting calteridol calcium with an alternative calcium chelate would require extensive bridging studies to demonstrate comparable safety and efficacy, including potential clinical trials, thereby increasing development costs and time to market [4]. The existence of a Type II DMF specifically for calteridol calcium provides ANDA applicants with a direct pathway to reference quality and manufacturing information, reducing regulatory burden.

Regulatory Acceptance
Reported
FDA IID listed: 0.23 mg/mL IV; DMF 038106 filed
Type II DMF available for ANDA reference
Supports ANDA regulatory pathway review
DMF reference may reduce submission burden
ANDA filing DMF Excipient regulation Gadoteridol generic Calteridol calcium DMF

Calteridol Calcium: R&D and Manufacturing Applications


Generic Gadoteridol ANDA Filing

Calteridol calcium is an indispensable component for any ANDA submission targeting a generic version of ProHance® (gadoteridol injection). As demonstrated by the quantitative formulation data (0.23 mg/mL calteridol calcium in the final product), procuring the identical excipient with a readily available DMF (e.g., DMF 038106) is the most direct and lowest-risk path to regulatory approval [5]. Developers can reference the existing DMF to satisfy CMC requirements, avoiding the need for extensive safety and compatibility studies that would be triggered by using an alternative calcium chelate. This scenario leverages the established regulatory precedent and reduces development timelines [6].

GBCA Stability and Safety Studies

In research settings focused on GBCA stability, transmetallation kinetics, and the mitigation of gadolinium release, calteridol calcium serves as the definitive reference standard. Studies investigating the role of calcium chelates in reducing free gadolinium toxicity (as seen in the BioMetals 1998 study on haemodynamic effects) rely on calteridol calcium to model the exact excipient used in commercial formulations [5]. Researchers comparing the safety profiles of macrocyclic vs. linear GBCAs can use calteridol calcium to prepare experimental formulations that accurately mimic the clinical product, ensuring translational relevance of their findings [6].

GBCA Manufacturing Process Development

Manufacturers seeking to establish or optimize the production of gadoteridol injection can leverage the patented synthetic route (US11319294B2) that prepares calteridol calcium directly from gadoteridol [5]. This integrated process, with its defined calcium ion stoichiometry (0.8-2.5 equivalents, preferably 0.9-1.8 equivalents), offers a streamlined and cost-effective approach. Procurement of high-purity calteridol calcium from suppliers who utilize this or similarly validated processes ensures consistent quality and supports robust process validation, critical for cGMP manufacturing [6].

Application
Selection Property
Validation Focus
Generic gadoteridol ANDA development
DMF-supported excipient identity
Formulation equivalence and CMC review
GBCA formulation stability research
Sacrificial ligand mechanism
Transmetallation and free Gd³⁺ mitigation
GBCA manufacturing process development
Patented synthetic route control
Process validation and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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